molecular formula C14H17NO4 B2375606 N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1396747-90-2

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2375606
CAS No.: 1396747-90-2
M. Wt: 263.293
InChI Key: TZHFQLIGHHRVOE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound featuring a furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2-(furan-2-yl)-2-hydroxypropylamine under specific conditions to form the desired amide bond. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and higher yields. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: Reduction of the amide group can be achieved using lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, especially at the 2 and 5 positions, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Halogenation using bromine in acetic acid at low temperatures.

Major Products Formed

    Oxidation: Furan epoxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • 5-(furan-2-yl)-1,3,4-thiadiazol-2-yl derivatives
  • 2-furoic acid derivatives

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide stands out due to its dual furan ring structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-9-7-11(10(2)19-9)13(16)15-8-14(3,17)12-5-4-6-18-12/h4-7,17H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHFQLIGHHRVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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